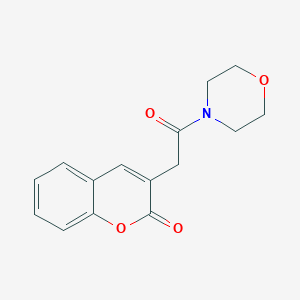
3-(2-morpholin-4-yl-2-oxoethyl)chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-morpholin-4-yl-2-oxoethyl)chromen-2-one is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-morpholin-4-yl-2-oxoethyl)chromen-2-one typically involves the reaction of coumarin-3-carboxylic acid with morpholine and a suitable coupling agent. One common method is to use dicyclohexylcarbodiimide (DCC) as the coupling agent in the presence of dimethylaminopyridine (DMAP) as a catalyst. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions and ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .
化学反应分析
Types of Reactions
3-(2-morpholin-4-yl-2-oxoethyl)chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The morpholinocarbonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
科学研究应用
3-(2-morpholin-4-yl-2-oxoethyl)chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an anticancer agent and in the treatment of other diseases.
Industry: Utilized in the development of fluorescent dyes and sensors
作用机制
The mechanism of action of 3-(2-morpholin-4-yl-2-oxoethyl)chromen-2-one involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of metabolic pathways and cellular processes, which is particularly useful in the treatment of diseases such as cancer .
相似化合物的比较
Similar Compounds
Coumarin-3-carboxylic acid: A precursor in the synthesis of 3-(2-morpholin-4-yl-2-oxoethyl)chromen-2-one.
8-Methoxycoumarin-3-carboxamides: Known for their potent anticancer activity.
3-Phenoxypropyl-4-hydroxy coumarin: Identified as a non-peptide competitive HIV-1 protease inhibitor.
Uniqueness
This compound is unique due to the presence of the morpholinocarbonyl group, which enhances its solubility and reactivity compared to other coumarin derivatives. This makes it a valuable compound in various research and industrial applications .
属性
CAS 编号 |
18144-54-2 |
|---|---|
分子式 |
C15H15NO4 |
分子量 |
273.28 g/mol |
IUPAC 名称 |
3-(2-morpholin-4-yl-2-oxoethyl)chromen-2-one |
InChI |
InChI=1S/C15H15NO4/c17-14(16-5-7-19-8-6-16)10-12-9-11-3-1-2-4-13(11)20-15(12)18/h1-4,9H,5-8,10H2 |
InChI 键 |
TWKXOZOQEDDSAN-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CC2=CC3=CC=CC=C3OC2=O |
规范 SMILES |
C1COCCN1C(=O)CC2=CC3=CC=CC=C3OC2=O |
Key on ui other cas no. |
18144-54-2 |
同义词 |
3-[(Morpholinocarbonyl)methyl]coumarin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















